REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[CH:16][C:17]([Cl:20])=[N:18][CH:19]=1.[I:21]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[Br:13][C:14]1[C:15]([I:21])=[CH:16][C:17]([Cl:20])=[N:18][CH:19]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
83 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
aqueous solution
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium thiosulfate
|
Quantity
|
120 mmol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −70° C
|
Type
|
ADDITION
|
Details
|
addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at −78° C. for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
did not exceed −70° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for another 30 min at −78° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to −10° C.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with two portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed twice with saturated ammonium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot heptane
|
Type
|
WAIT
|
Details
|
to stand over night
|
Type
|
FILTRATION
|
Details
|
Filtration of the precipitate
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |